molecular formula C6H8N2O2S B14928239 N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B14928239
M. Wt: 172.21 g/mol
InChI Key: KXKXQJLFKWPTNA-UHFFFAOYSA-N
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Description

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N-(5-methyl-4-oxo-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H8N2O2S/c1-3-5(10)8-6(11-3)7-4(2)9/h3H,1-2H3,(H,7,8,9,10)

InChI Key

KXKXQJLFKWPTNA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N=C(S1)NC(=O)C

Origin of Product

United States

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